Ethyl 2-formyl-4,4-dimethylpentanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-formyl-4,4-dimethylpentanoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-formyl-4,4-dimethylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-formyl-4,4-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 2-formyl-4,4-dimethylpentanoic acid.
Reduction: 2-hydroxymethyl-4,4-dimethylpentanoate.
Substitution: Corresponding amides or esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-formyl-4,4-dimethylpentanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and effects on cell function.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-formyl-4,4-dimethylpentanoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Ethyl 2-formyl-4,4-dimethylpentanoate can be compared with other similar compounds such as:
- Ethyl 2-formyl-4-methylpentanoate
- Ethyl 2-formyl-4,4-dimethylhexanoate
- Ethyl 2-formyl-3,3-dimethylpentanoate
These compounds share similar structural features but differ in the length and branching of their carbon chains. This compound is unique due to its specific substitution pattern, which can influence its reactivity and applications .
Properties
Molecular Formula |
C10H18O3 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 2-formyl-4,4-dimethylpentanoate |
InChI |
InChI=1S/C10H18O3/c1-5-13-9(12)8(7-11)6-10(2,3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
KUCXSLZBUVPNPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C)(C)C)C=O |
Origin of Product |
United States |
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